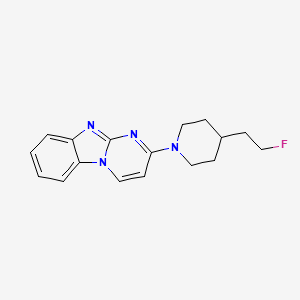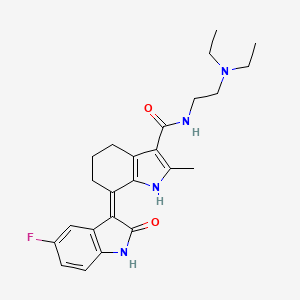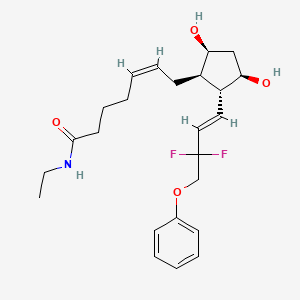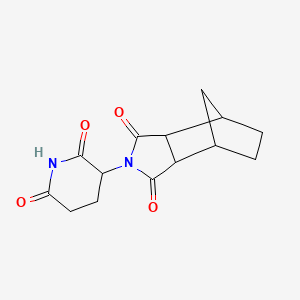![molecular formula C15H14BrNOS B611180 (2E)-1-(5-Bromo-2-thienyl)-3-[4-(dimethylamino)phenyl]-2-propen-1-one CAS No. 948841-07-4](/img/structure/B611180.png)
(2E)-1-(5-Bromo-2-thienyl)-3-[4-(dimethylamino)phenyl]-2-propen-1-one
Descripción general
Descripción
“(2E)-1-(5-Bromo-2-thienyl)-3-[4-(dimethylamino)phenyl]-2-propen-1-one” is a complex organic compound. It contains a 2-thienyl group , which is a sulfur-containing heterocycle, and a dimethylamino group , which is a functional group consisting of a nitrogen atom attached to two methyl groups and to the rest of the molecule.
Aplicaciones Científicas De Investigación
Formability in Rubber Cold Forming
TB5, also known as a titanium alloy, has been studied for its formability in rubber cold forming . The research found that rubber forming was effective for TB5 titanium sheets. The formability of TB5 titanium alloys in rubber forming was investigated, and it was found that wrinkling in rubber forming was controlled by the side blankholder .
Photocatalytic Activities
TB5 has been used in the fabrication of hierarchical BiVO4/TiO2 heterostructures for enhanced photocatalytic activities . The introduction of monoclinic BiVO4 components retained the hierarchical structures and expanded the light response to around 510 nm . The heterostructured BiVO4/TiO2 nanocomposites exhibited improved photocatalytic degradation towards methylene blue under visible-light irradiation .
Endochondral Ossification
The TB5 domain of fibrillin-1 plays a critical role in endochondral ossification . However, the details of this application are not available in the search results.
Propiedades
IUPAC Name |
(E)-1-(5-bromothiophen-2-yl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNOS/c1-17(2)12-6-3-11(4-7-12)5-8-13(18)14-9-10-15(16)19-14/h3-10H,1-2H3/b8-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLDLBSWTKNYCY-VMPITWQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(5-Bromo-2-thienyl)-3-[4-(dimethylamino)phenyl]-2-propen-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does TB5 interact with hMAO-B?
A1: TB5 acts as a competitive, selective, and reversible inhibitor of hMAO-B []. Molecular docking simulations suggest that TB5 binds to the active site of hMAO-B, forming crucial interactions with key amino acid residues []. This binding prevents the enzyme from metabolizing its substrates, leading to an increase in their levels in the brain.
Q2: What are the downstream effects of hMAO-B inhibition by TB5?
A2: Inhibition of hMAO-B by TB5 leads to increased levels of neurotransmitters like dopamine, which plays a crucial role in motor control, mood, and cognition []. This increase in dopamine levels is thought to be beneficial in the treatment of neurodegenerative diseases like Parkinson’s disease.
Q3: What is the molecular formula and weight of TB5?
A3: The molecular formula of TB5 is C15H14BrNOS, and its molecular weight is 336.26 g/mol.
Q4: Is there any spectroscopic data available for TB5?
A4: While specific spectroscopic data is not provided in the provided research papers, the synthesis and characterization of TB5 are described, implying the use of standard techniques like NMR and IR spectroscopy [].
Q5: Are there any studies on the formulation of TB5 to improve its stability or bioavailability?
A6: Although not explicitly mentioned, the research suggests ongoing efforts to optimize TB5's properties, potentially including formulation strategies to enhance its bioavailability [].
Q6: What computational studies have been conducted on TB5?
A8: Molecular docking simulations have been performed to understand the binding interactions between TB5 and hMAO-B, providing insights into the structural basis of its inhibitory activity [].
Q7: Have any 3D-QSAR studies been performed on TB5 and similar compounds?
A9: Yes, pharmacophore modeling and 3D-QSAR analyses have been performed on a series of thienyl chalcones, including TB5, to identify key structural features responsible for their hMAO-B inhibitory activity []. These studies provide valuable information for designing new and potent hMAO-B inhibitors.
Q8: How do structural modifications of TB5 affect its activity and selectivity towards hMAO-B?
A10: The presence of the 5-bromothiophen-2-yl moiety and the 4-(dimethylamino)phenyl group appears crucial for TB5's potent and selective hMAO-B inhibitory activity []. Modifications to these groups could potentially alter its binding affinity and selectivity profile.
Q9: Are there any specific strategies to improve the solubility or bioavailability of TB5?
A9: While not directly addressed in the research, formulation strategies like encapsulation in nanoparticles or the use of specific drug delivery systems could potentially be employed to enhance TB5's solubility and bioavailability.
Q10: Is there any information about TB5's compliance with SHE regulations?
A10: The provided research focuses on the discovery and preclinical evaluation of TB5. Information regarding its compliance with SHE regulations is expected to be addressed in later stages of drug development.
Q11: What is known about the absorption, distribution, metabolism, and excretion (ADME) of TB5?
A11: Detailed information regarding the ADME profile of TB5 is currently unavailable from the provided research. Further studies are needed to elucidate its pharmacokinetic properties.
Q12: Are there any known resistance mechanisms to TB5 or related compounds?
A12: Information regarding resistance mechanisms to TB5 is not available in the provided research. This aspect requires further investigation.
Q13: Are there any strategies to target TB5 to the brain, the primary site of action for hMAO-B?
A13: While not explicitly mentioned, strategies like using nanoparticles coated with brain-targeting ligands or employing intranasal drug delivery could potentially be explored to enhance TB5's delivery to the brain.
Q14: What analytical methods have been used to characterize and quantify TB5?
A19: The research suggests the use of standard analytical techniques such as NMR spectroscopy, mass spectrometry, and chromatographic methods for characterizing and quantifying TB5 [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S)-2-[(3S,6S,9Z,12S,15S,18R,21S,24R,27S)-18,21-bis(2-aminoethyl)-12-benzyl-3-[(1S)-2-chloro-1-hydroxyethyl]-15-[3-(diaminomethylideneamino)propyl]-9-ethylidene-27-[[(3R)-3-hydroxydecanoyl]amino]-24-(hydroxymethyl)-2,5,8,11,14,17,20,23,26-nonaoxo-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid](/img/structure/B611099.png)
![N-(2-((4-Oxo-3-(4-(2,2,2-trifluoroethoxy)phenyl)-3,4-dihydrothieno[3,4-d]pyrimidin-2-yl)thio)ethyl)acetamide](/img/structure/B611104.png)


![4-[2-(2,6-difluorophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyridine](/img/structure/B611111.png)
![3-Azapentacyclo[11.8.1.03,8.09,22.016,21]docosa-9,11,13(22),16,18,20-hexaene;hydrochloride](/img/structure/B611113.png)



